2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile
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Overview
Description
2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile is a complex organic compound that features a benzo[d][1,3]dioxole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole core, which is then functionalized through a series of reactions including alkylation, nitrile addition, and amination. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistency and safety. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole core and exhibit similar chemical properties.
Furan derivatives: Compounds with a furan ring structure that may have comparable reactivity.
Uniqueness
2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-[[6-[(Z)-(5-methyl-2-oxooxolan-3-ylidene)methyl]-1,3-benzodioxol-5-yl]amino]acetonitrile |
InChI |
InChI=1S/C15H14N2O4/c1-9-4-11(15(18)21-9)5-10-6-13-14(20-8-19-13)7-12(10)17-3-2-16/h5-7,9,17H,3-4,8H2,1H3/b11-5- |
InChI Key |
TVIDTIKHBJFBFG-WZUFQYTHSA-N |
Isomeric SMILES |
CC1C/C(=C/C2=CC3=C(C=C2NCC#N)OCO3)/C(=O)O1 |
Canonical SMILES |
CC1CC(=CC2=CC3=C(C=C2NCC#N)OCO3)C(=O)O1 |
Origin of Product |
United States |
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